4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Description
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a bicyclic organic compound featuring a partially hydrogenated naphthalene core substituted with a bromine atom at position 4, a ketone group at position 8, and a nitrile group at position 1.
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
4-bromo-8-oxo-6,7-dihydro-5H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H8BrNO/c12-9-5-4-7(6-13)11-8(9)2-1-3-10(11)14/h4-5H,1-3H2 |
InChI Key |
MNKRYLXSUFWKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule but differ in substituents and core frameworks:
Compound A : 4-(3-Bromo-1-benzothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Core Structure: Hexahydroquinoline fused with a benzothiophene ring.
- Substituents : Bromine on the benzothiophene (position 3), methyl groups (positions 2,7,7), ketone (position 5), and nitrile (position 3).
- Key Differences: The quinoline-benzothiophene hybrid framework contrasts with the tetrahydronaphthalene core of the target compound. The bromine’s position on a heterocyclic ring may alter electronic properties and steric hindrance compared to the naphthalene-based bromine.
Compound B : 2-Amino-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile
- Core Structure : Tetrahydronaphthalene.
- Substituents: Amino group (position 2) and nitrile (position 1).
- Key Differences: The absence of bromine and ketone groups reduces electrophilic reactivity.
Compound C : 2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
- Core Structure : Tetrahydronaphthalene.
- Substituents: Amino (position 2), nitro (position 3), phenyl (position 4), and nitrile (position 1).
- Key Differences: The nitro group is a strong electron-withdrawing substituent, which could deactivate the ring toward electrophilic substitution compared to the bromine in the target compound.
Comparative Data Table
Hydrogen-Bonding and Crystallographic Behavior
- Hydrogen Bonding: The ketone group in the target compound and Compound A can act as hydrogen-bond acceptors, while amino groups in Compounds B and C serve as donors. Graph set analysis (as per Etter’s formalism ) could reveal distinct packing motifs, with the nitrile group further influencing crystal lattice stability.
Biological Activity
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H8BrN
- Molecular Weight : 232.09 g/mol
- CAS Number : 1260013-61-3
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antitumor Activity
Research indicates that 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile possesses significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that compounds with similar structures displayed IC50 values in the low micromolar range against human cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.2 |
| A549 (lung cancer) | 4.8 |
| HeLa (cervical cancer) | 3.9 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against both bacterial and fungal strains. A notable study reported minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL for various bacterial species.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 70 |
| Candida albicans | 20 |
3. Enzyme Inhibition
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown promise as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme implicated in cancer metabolism .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:
- Protein Binding : It binds to target proteins and modulates their activity, which may lead to changes in cellular signaling pathways.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, promoting apoptosis.
Case Studies
Several case studies have highlighted the potential of 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile in clinical applications:
- Pancreatic Cancer Study : A study demonstrated that derivatives of this compound significantly reduced tumor growth in pancreatic cancer models through apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another investigation revealed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
